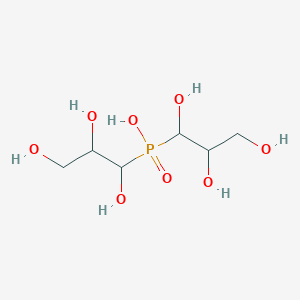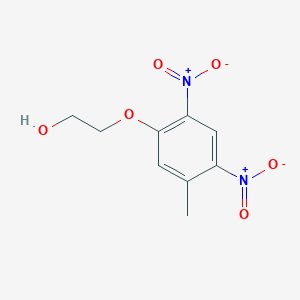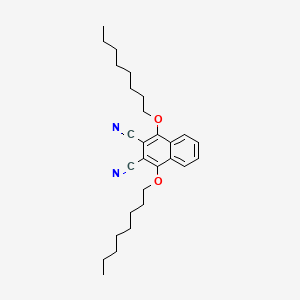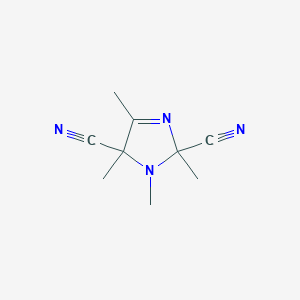
1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of four methyl groups and two cyano groups attached to the imidazole ring, making it a highly substituted derivative. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Recycling of catalysts and solvents can also be implemented to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.
Substitution: The methyl and cyano groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological research, imidazole derivatives are studied for their potential therapeutic properties. They exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. This compound may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, imidazole derivatives are used as catalysts, corrosion inhibitors, and components in the production of polymers and resins. Their stability and reactivity make them suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 1,2,4,5-tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The presence of cyano groups enhances its ability to participate in coordination chemistry, while the methyl groups influence its hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetramethylimidazole: Similar in structure but lacks the cyano groups.
2,4,5-Trimethylimidazole: Contains one less methyl group.
1,2,4,5-Tetramethyl-2,5-dihydro-1H-pyrrole-2,5-dicarbonitrile: Similar structure but with a pyrrole ring instead of an imidazole ring .
Uniqueness: 1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile is unique due to the presence of both methyl and cyano groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
112470-88-9 |
|---|---|
Molekularformel |
C9H12N4 |
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
2,3,4,5-tetramethylimidazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H12N4/c1-7-8(2,5-10)13(4)9(3,6-11)12-7/h1-4H3 |
InChI-Schlüssel |
HQAVBZGOTVAZCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(N(C1(C)C#N)C)(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)
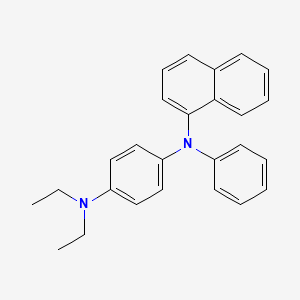
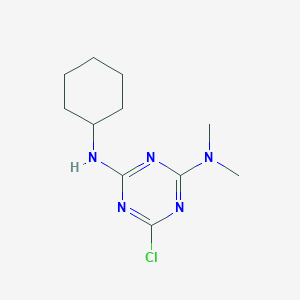
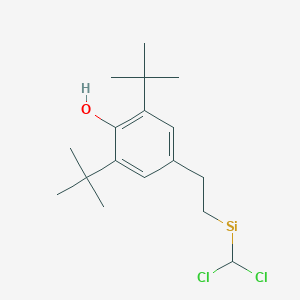
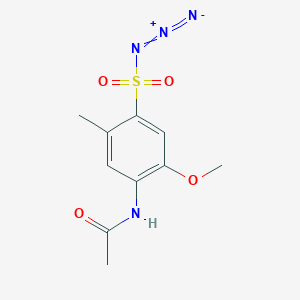
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
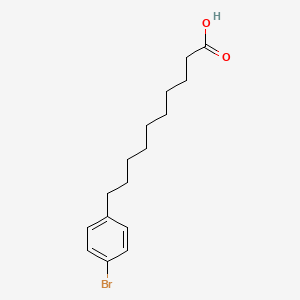
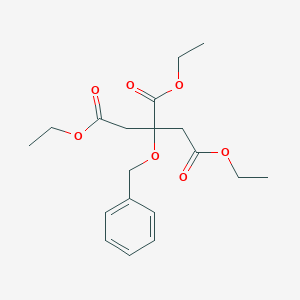
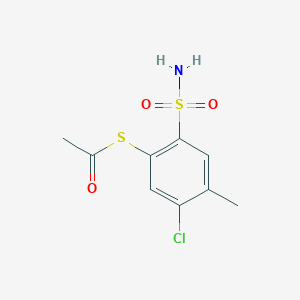
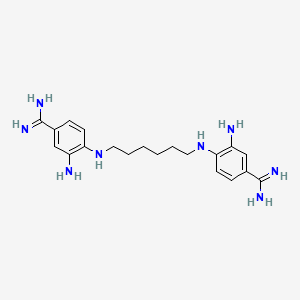
![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
